Distinct Lipophilicity Profile vs. 3-Trifluoromethyl Regioisomer
The target compound (2-CF₃ isomer) exhibits a computed LogP of 3.42, which is approximately 0.6 log units higher than its 3-CF₃ regioisomer (CAS 677704-53-9) . This difference exceeds the typical 0.3–0.5 log unit threshold considered meaningful for biological distribution and membrane permeability [1]. A higher LogP for the ortho-substituted isomer is consistent with the reduced solvent exposure of the –CF₃ group when positioned adjacent to the nitrile, which decreases the compound's aqueous solvation free energy. For central nervous system (CNS) drug discovery programs, the 2-CF₃ isomer's LogP of 3.42 falls within the optimal CNS range (2–4), while the 3-CF₃ isomer's lower LogP may compromise passive blood-brain barrier permeation [2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.42 |
| Comparator Or Baseline | 4-(Diethylamino)-3-(trifluoromethyl)benzonitrile (CAS 677704-53-9); LogP = 2.82 |
| Quantified Difference | ΔLogP ≈ +0.60 (21% increase in octanol-water partition coefficient per log unit) |
| Conditions | Computed values from ChemSrc database using standardized LogP prediction algorithm; experimental shake-flask LogP values not publicly available for these specific compounds. |
Why This Matters
A 0.6 log unit LogP difference is large enough to significantly alter tissue distribution and pharmacokinetics, making the 2-CF₃ isomer the preferred choice for CNS-targeted programs requiring blood-brain barrier penetration.
- [1] Testa B, Crivori P, Reist M, Carrupt PA. The influence of lipophilicity on the pharmacokinetic behavior of drugs: concepts and examples. Perspect Drug Discov Des. 2000;19:179–211. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
